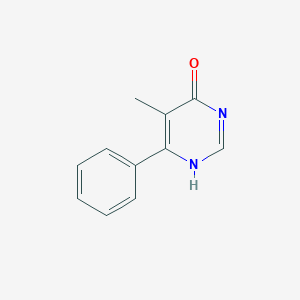

4-Phenyl-5-methyl-6-hydroxypyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Phenyl-5-methyl-6-hydroxypyrimidine is a useful research compound. Its molecular formula is C11H10N2O and its molecular weight is 186.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antiviral and Antimicrobial Activities

Recent studies have highlighted the potential of pyrimidine derivatives, including 4-Phenyl-5-methyl-6-hydroxypyrimidine, as effective antiviral and antimicrobial agents. The compound's structure allows it to interact with various biological targets, making it a candidate for developing new treatments against viral infections and bacterial pathogens.

Case Study: Antitubercular Activity

A study focusing on N-alkyl-5-hydroxypyrimidinone carboxamides demonstrated that modifications in the pyrimidine core could enhance antitubercular activity against Mycobacterium tuberculosis. The structure-activity relationship (SAR) analysis revealed that specific substitutions at the phenyl group significantly influenced potency, indicating that similar modifications to this compound could yield promising antitubercular agents .

Prolyl Hydroxylase Inhibition

This compound has been investigated for its role as a prolyl hydroxylase domain (PHD) inhibitor. PHDs are critical in regulating hypoxia-inducible factors (HIFs), which play a vital role in cellular responses to low oxygen levels.

Research Findings:

A study reported on the development of 4-hydroxypyrimidine-containing PHD inhibitors, demonstrating that modifications to the pyrimidine structure can lead to potent inhibitors of PHDs. These inhibitors have therapeutic implications for treating conditions like anemia by stabilizing HIF levels . The SAR studies indicated that specific aryl substituents significantly affect the inhibitory potency, suggesting that this compound could be optimized for enhanced efficacy against PHDs.

Antioxidant Properties

The antioxidant activity of this compound has been explored through various synthetic derivatives. Research indicates that these compounds exhibit significant free radical scavenging capabilities, which are crucial for preventing oxidative stress-related diseases.

Experimental Results:

In a recent study, derivatives synthesized from 2-aminothiazole and barbituric acid demonstrated notable antioxidant activity. The synthesis involved a catalyst-free method using aqueous ethanol, emphasizing the compound's versatility and potential for sustainable production methods . The antioxidant properties were assessed using DPPH and ABTS assays, showing promising results for further development in therapeutic applications.

Synthesis and Structural Modifications

The synthesis of this compound has been optimized through various methodologies, including multi-component reactions that enhance yield and reduce environmental impact. The structural modifications of this compound are crucial for improving its biological activities.

Synthesis Techniques:

Recent advancements have focused on catalyst-free synthesis techniques that utilize environmentally friendly solvents. These methods not only improve yield but also align with sustainable chemistry practices . The ability to modify the hydroxypyrimidine core opens avenues for developing targeted therapies with enhanced specificity and reduced side effects.

Propiedades

Número CAS |

37898-32-1 |

|---|---|

Fórmula molecular |

C11H10N2O |

Peso molecular |

186.21 g/mol |

Nombre IUPAC |

5-methyl-4-phenyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C11H10N2O/c1-8-10(12-7-13-11(8)14)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13,14) |

Clave InChI |

IYGHYUXIKOIFPX-UHFFFAOYSA-N |

SMILES |

CC1=C(N=CNC1=O)C2=CC=CC=C2 |

SMILES isomérico |

CC1=C(NC=NC1=O)C2=CC=CC=C2 |

SMILES canónico |

CC1=C(NC=NC1=O)C2=CC=CC=C2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.